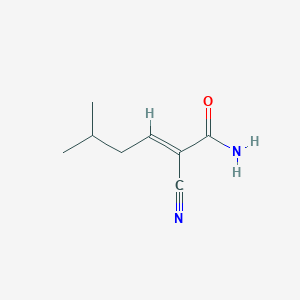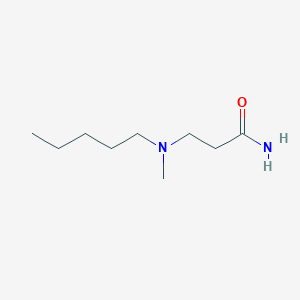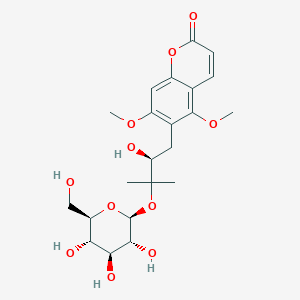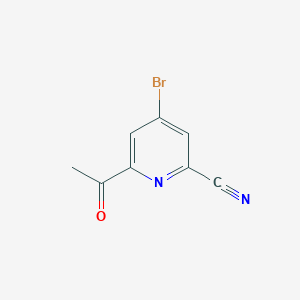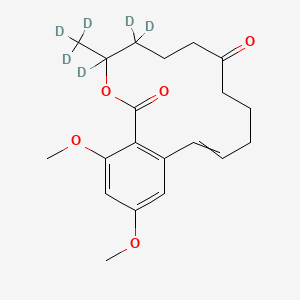
rac 2,4-O-Dimethylzearalenone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 2,4-O-Dimethylzearalenone-d6: is a deuterium-labeled derivative of 2,4-O-Dimethylzearalenone, a mycotoxin produced by Fusarium species. This compound is primarily used as a reference standard in analytical chemistry and research. It has a molecular formula of C20H20D6O5 and a molecular weight of 352.45 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 2,4-O-Dimethylzearalenone-d6 involves the incorporation of deuterium atoms into the parent compound, 2,4-O-Dimethylzearalenone. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carried out under controlled conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: rac 2,4-O-Dimethylzearalenone-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
rac 2,4-O-Dimethylzearalenone-d6 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for the quantification and identification of mycotoxins in food and environmental samples.
Biology: Used in studies to understand the metabolism and toxicology of mycotoxins.
Medicine: Research on the effects of mycotoxins on human health and the development of therapeutic interventions.
Industry: Quality control and assurance in the production of food and feed products
Wirkmechanismus
The mechanism of action of rac 2,4-O-Dimethylzearalenone-d6 involves its interaction with cellular targets, leading to various biological effects. The compound can bind to estrogen receptors, mimicking the effects of estrogen and disrupting normal hormonal functions. This can lead to reproductive and developmental toxicity in exposed organisms. The exact molecular pathways and targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Zearalenone: A parent compound with similar estrogenic effects.
2,4-O-Dimethylzearalenone: The non-deuterated version of the compound.
Deuterated Mycotoxins: Other deuterium-labeled mycotoxins used as reference standards
Uniqueness: rac 2,4-O-Dimethylzearalenone-d6 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in analytical chemistry for tracing and quantifying mycotoxins. Its stability and isotopic labeling provide advantages in various research applications .
Eigenschaften
Molekularformel |
C20H26O5 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
4,5,5-trideuterio-16,18-dimethoxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/i1D3,8D2,14D |
InChI-Schlüssel |
MYILAUURZUNHGP-KMYVDDIXSA-N |
Isomerische SMILES |
[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


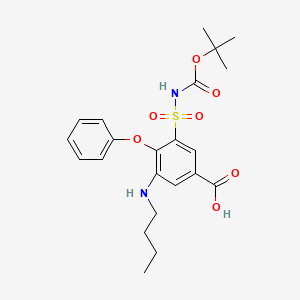
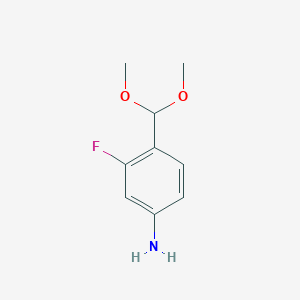
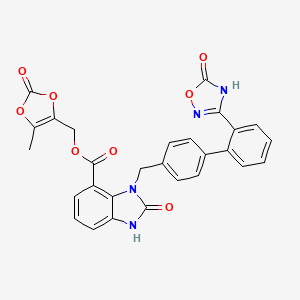
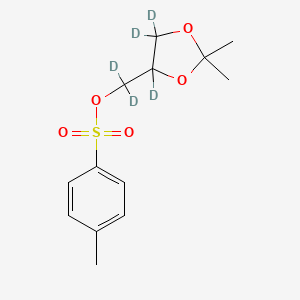
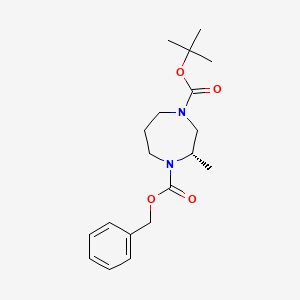
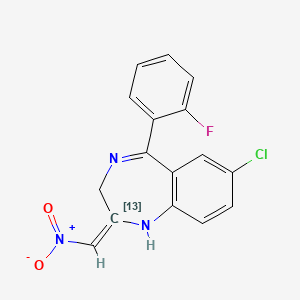
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
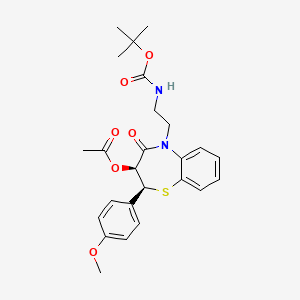
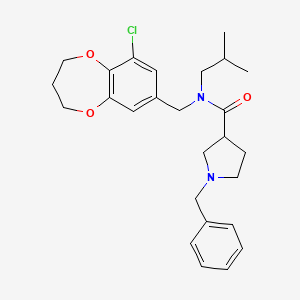
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
